Gap 26 (trifluoroacetate salt)
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Overview
Description
Gap 26 (trifluoroacetate salt) is a 13-mer peptide derived from the first extracellular loop I sequence of connexin-43. It is widely employed to block and probe connexin-43-mediated gap junctional signaling in cultures and in animals in vivo . The compound is known for its ability to inhibit phenylephrine-induced rhythmic contractile activity in isolated rabbit superior mesenteric arterial strips .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gap 26 (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used to cleave the peptide from the resin and to remove protecting groups .
Industrial Production Methods
In industrial settings, the synthesis of Gap 26 (trifluoroacetate salt) follows similar principles as SPPS but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The use of trifluoroacetic acid in the cleavage and purification steps is critical to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Gap 26 (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Cleavage from Resin: Trifluoroacetic acid is used to cleave the peptide from the solid-phase resin.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the peptide
Major Products Formed
The major product formed from the synthesis of Gap 26 (trifluoroacetate salt) is the peptide itself, with trifluoroacetate as a counterion .
Scientific Research Applications
Gap 26 (trifluoroacetate salt) has a wide range of applications in scientific research:
Mechanism of Action
Gap 26 (trifluoroacetate salt) exerts its effects by mimicking the extracellular loop I sequence of connexin-43. It blocks connexin-43-mediated gap junctional signaling, thereby inhibiting intercellular communication through gap junctions. This inhibition affects various cellular processes, including rhythmic contractile activity and ATP release .
Comparison with Similar Compounds
Similar Compounds
Gap 19 (trifluoroacetate salt): Another connexin-mimetic peptide that targets connexin-43.
MMK-1 (trifluoroacetate): A peptide with similar applications in gap junctional signaling studies.
Humanin (trifluoroacetate): A peptide with different biological functions but similar synthetic and purification methods.
Uniqueness
Gap 26 (trifluoroacetate salt) is unique in its specific sequence derived from connexin-43, which allows it to effectively block connexin-43-mediated gap junctional signaling. This specificity makes it a valuable tool for studying the role of connexin-43 in various physiological and pathological processes .
Properties
Molecular Formula |
C72H108F3N19O21S |
---|---|
Molecular Weight |
1664.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C70H107N19O19S.C2HF3O2/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3;3-2(4,5)1(6)7/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76);(H,6,7)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-;/m0./s1 |
InChI Key |
YDLLCPUKCZEXBA-KYDXWLEXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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